gibberellin A2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

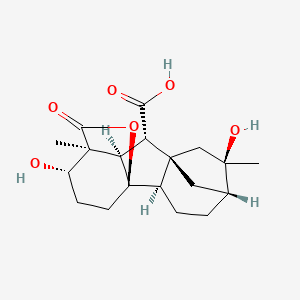

Gibberellin A2 is a C19-gibberellin, initially identified in Gibberella fujikuroi; it differs from gibberellin A1 in the absence of an OH group at C-7 and the substitution of the methylidene grouping at C-8 by alpha-OH and beta-Me groups (gibbane numberings). It is a C19-gibberellin, a lactone and a gibberellin monocarboxylic acid.

科学的研究の応用

Role in Plant Growth and Development

Gibberellin A2 influences several key developmental processes in plants, including:

- Seed Germination : this compound promotes the germination of seeds by breaking dormancy and stimulating enzymatic processes necessary for seedling establishment. It enhances the activity of enzymes such as α-amylase, which is critical for starch mobilization during germination .

- Stem Elongation : This compound significantly affects stem elongation by promoting cell division and elongation. It is particularly useful in cultivating tall varieties of crops where height is desired .

- Flowering Regulation : this compound can induce flowering in certain plants, especially those that require specific environmental cues. It has been shown to facilitate flowering in long-day plants by promoting the transition from vegetative to reproductive growth .

Agricultural Applications

The use of this compound in agriculture has been extensively researched, with applications including:

- Crop Yield Improvement : this compound is used to enhance crop yields by improving fruit set and size. For instance, its application has been linked to increased fruit size in apples and grapes, leading to better market value .

- Dwarf Plant Management : In crops like rice and barley, this compound can counteract dwarfism caused by genetic mutations or environmental stressors. By applying this hormone, farmers can achieve desirable plant heights that improve harvest efficiency .

- Stress Resistance : Research indicates that this compound may help plants cope with abiotic stresses such as drought and salinity by modulating growth responses and enhancing resilience mechanisms .

Case Study 1: Apple Trees

A study examined the effects of this compound on apple tree morphology and metabolism. The findings indicated that treated trees exhibited increased shoot length and node number compared to control groups. This suggests that this compound not only promotes growth but also influences the overall architecture of the tree .

Case Study 2: Cucumber Seedlings

In another investigation focused on cucumber seedlings under high-light stress conditions, it was found that manipulating Gibberellin levels could buffer the adverse effects of light stress. The study highlighted the importance of maintaining optimal Gibberellin concentrations for healthy growth under varying environmental conditions .

特性

分子式 |

C19H26O6 |

|---|---|

分子量 |

350.4 g/mol |

IUPAC名 |

(1R,2R,5R,6R,8R,9S,10R,11S,12S)-6,12-dihydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |

InChI |

InChI=1S/C19H26O6/c1-16(24)8-18-7-9(16)3-4-10(18)19-6-5-11(20)17(2,15(23)25-19)13(19)12(18)14(21)22/h9-13,20,24H,3-8H2,1-2H3,(H,21,22)/t9-,10-,11+,12-,13-,16-,17-,18-,19-/m1/s1 |

InChIキー |

OJDCBRZJXYBPFZ-UIEKCWFXSA-N |

異性体SMILES |

C[C@]1(C[C@]23C[C@H]1CC[C@H]2[C@]45CC[C@@H]([C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)O |

正規SMILES |

CC1(CC23CC1CCC2C45CCC(C(C4C3C(=O)O)(C(=O)O5)C)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。